molecular formula C11H14O2S B13639566 1-(5-Methylthiophen-2-yl)hexane-1,3-dione

1-(5-Methylthiophen-2-yl)hexane-1,3-dione

Cat. No.: B13639566
M. Wt: 210.29 g/mol
InChI Key: FWRLBFPZMPFZHF-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-2-yl)hexane-1,3-dione is a high-purity chemical reagent designed for research and development purposes. This diketone compound features a thiophene heterocycle, a structure known for its significance in medicinal chemistry and materials science . Compounds with thiophene units are frequently investigated for various biological activities and are common building blocks in the synthesis of pharmaceuticals and organic materials . As a 1,3-diketone, it can act as a versatile precursor for the synthesis of more complex heterocyclic systems through cyclocondensation reactions . This product is intended for use in laboratory research only. It is not approved for human or animal consumption, diagnostic use, or any other personal applications. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(5-methylthiophen-2-yl)hexane-1,3-dione

InChI

InChI=1S/C11H14O2S/c1-3-4-9(12)7-10(13)11-6-5-8(2)14-11/h5-6H,3-4,7H2,1-2H3

InChI Key

FWRLBFPZMPFZHF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C1=CC=C(S1)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for 1 5 Methylthiophen 2 Yl Hexane 1,3 Dione

Retrosynthetic Analysis of 1-(5-Methylthiophen-2-yl)hexane-1,3-dione

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the most logical disconnection occurs at the carbon-carbon bond between the two carbonyl groups, a strategy suggested by the structure of beta-diketones. This disconnection points towards a Claisen condensation reaction, a cornerstone of C-C bond formation in organic synthesis. wikipedia.org

The analysis identifies two primary synthons:

An acyl cation synthon derived from 5-methylthiophene.

An enolate synthon derived from a five-carbon ketone.

These synthons correspond to the following practical synthetic equivalents:

An activated derivative of 5-Methylthiophene-2-carboxylic acid , such as an ester (e.g., methyl 5-methylthiophene-2-carboxylate) or an acyl chloride (5-Methylthiophene-2-carbonyl chloride ).

The enolate of 2-pentanone .

This retrosynthetic approach suggests that the target molecule can be assembled by reacting an ester of 5-methylthiophene-2-carboxylic acid with the enolate of 2-pentanone under basic conditions.

Classical and Modern Approaches to Beta-Diketone Synthesis

The synthesis of β-diketones is a well-established field in organic chemistry, with a variety of methods developed over the years. nih.govmdpi.comresearchgate.net These compounds are valuable intermediates in the formation of heterocyclic compounds and are known for their metal-chelating properties. mdpi.comresearchgate.net

Classical approaches are dominated by the Claisen condensation and its variants, which involve the base-mediated reaction between an ester and a ketone. wikipedia.orgnih.gov Modern approaches have sought to overcome the limitations of classical methods, such as the need for strong bases, by developing milder techniques. These include methods like soft enolization, hydration of alkynones, and various catalytic methodologies. nih.govresearchgate.net

Claisen Condensation and its Variants for Thiophene (B33073) Beta-Diketones

The Claisen condensation is the most widely used method for preparing β-diketones. nih.gov The reaction involves the acylation of a ketone enolate with an ester. wikipedia.orgorganic-chemistry.org A strong base, typically a sodium alkoxide like sodium ethoxide (NaOEt) or a non-nucleophilic base like sodium hydride (NaH), is required to generate a sufficient concentration of the enolate. wikipedia.orgorganic-chemistry.org

For thiophene-substituted beta-diketones, the Claisen condensation of an acetylthiophene with an appropriate ester is a common and effective strategy. nih.govd-nb.info For example, the synthesis of 1-(2-thienyl)butane-1,3-dione is achieved through the condensation of 2-acetylthiophene (B1664040) with ethyl acetate. nih.gov Similarly, various fluorinated 2-thienyl diketones have been prepared by reacting 2-acetylthiophene with fluorinated esters. nih.govd-nb.infonih.gov The reaction is typically performed in an ethereal solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). nih.govnih.gov

A key feature of the Claisen condensation is that a stoichiometric amount of base is necessary because the resulting β-diketone is acidic and is deprotonated by the base. This deprotonation thermodynamically drives the reaction to completion. wikipedia.org The final product is obtained after an acidic workup to neutralize the enolate. wikipedia.org

Soft Enolization Techniques for Thiophene-Substituted Beta-Diketones

While effective, the strong bases used in the classical Claisen condensation can be problematic for substrates bearing base-sensitive functional groups. nih.gov To address this, "soft enolization" techniques have been developed, which allow for the acylation of ketones under much milder conditions. nih.govresearchgate.netorganic-chemistry.org

One prominent soft enolization method involves the use of a Lewis acid, such as magnesium bromide etherate (MgBr₂·OEt₂), in combination with a hindered amine base like diisopropylethylamine (i-Pr₂NEt). researchgate.netorganic-chemistry.orgx-mol.netnih.gov In this approach, the Lewis acid coordinates to the ketone's carbonyl oxygen, which increases the acidity of the α-protons and facilitates enolization by the mild amine base. nih.gov The enolate can then react with an acylating agent, often a more reactive acyl chloride instead of an ester, to form the β-diketone. researchgate.netorganic-chemistry.org This method avoids the need for prior enolate formation and can often be performed in solvents like dichloromethane (B109758) (CH₂Cl₂) open to the air. researchgate.net This technique has been successfully applied to the synthesis of various aromatic and heteroaromatic 1,3-diketones. nih.gov

Synthesis of 5-Methylthiophene-2-carboxylic Acid Derivatives as Key Precursors

The successful synthesis of this compound via a Claisen-type condensation relies on the availability of a key precursor: an activated form of 5-methylthiophene-2-carboxylic acid. This carboxylic acid is a known compound stenutz.euncats.io and can be synthesized through several established routes.

One common method involves the metallation of 2-methylthiophene (B1210033) followed by carboxylation. This can be achieved by reacting 2-methylthiophene with a strong base like n-butyllithium (n-BuLi) to generate the 5-lithio derivative, which is then quenched with carbon dioxide (CO₂) to yield the desired carboxylic acid. beilstein-journals.org Alternatively, a Grignard reagent can be formed from 5-bromo-2-methylthiophene, which is then reacted with CO₂. beilstein-journals.org

Once 5-Methylthiophene-2-carboxylic acid is obtained, it must be converted into a more reactive derivative for the condensation reaction.

Esterification : The carboxylic acid can be converted to its corresponding methyl or ethyl ester through Fischer esterification (reacting with the alcohol in the presence of an acid catalyst).

Acyl Chloride Formation : A more reactive precursor, 5-Methylthiophene-2-carbonyl chloride , can be prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.orggoogle.com This acyl chloride is particularly useful for soft enolization procedures.

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired β-diketone while minimizing side reactions. Key parameters that are often adjusted include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.

For the synthesis of thiophene-containing β-diketones via Claisen condensation, studies have shown that the nature of the base and the solvent system significantly impacts the outcome. nih.govnih.gov Purification of the final product can also be a challenge due to the formation of side products. A common and effective purification technique involves the formation of a copper(II) chelate of the β-diketone. The diketone is treated with a solution of copper(II) acetate, leading to the precipitation of the copper salt. This salt can be easily separated by filtration and then decomposed under mild acidic conditions or with a chelating agent like EDTA to regenerate the pure β-diketone. nih.govd-nb.infonih.gov

Influence of Base and Solvent Systems on Reaction Efficiency

The efficiency of the Claisen condensation for preparing thiophene β-diketones is highly dependent on the base and solvent used. d-nb.infonih.gov

Base Selection : While sodium alkoxides (NaOMe, NaOEt) in diethyl ether are traditionally used, they can be difficult to prepare in a highly active form, leading to inconsistent yields. d-nb.infonih.gov Sodium hydride (NaH) has emerged as a superior alternative. nih.govnih.gov It is commercially available, easy to handle as a dispersion in mineral oil, and provides more reproducible and often higher yields. d-nb.infonih.gov Studies comparing bases for the synthesis of 2-thienyl diketones found that an optimal molar ratio of ester to ketone to NaH was 1:1:2. nih.gov

Solvent System : Diethyl ether, a common solvent for this reaction, has drawbacks such as a low boiling point and low solubility of the resulting sodium salt of the diketone. nih.gov Tetrahydrofuran (THF) has been identified as a more suitable solvent, leading to improved reaction yields. nih.gov

The table below summarizes the optimization of reaction conditions for the synthesis of a fluorinated 2-thienyl β-diketone, demonstrating the impact of base and solvent choice.

Table adapted from optimization studies on the Claisen condensation of 2-acetylthiophene with fluorinated esters. nih.govnih.gov

Table of Compounds

Yield Enhancement Strategies and By-product Mitigation

Optimizing the synthesis of thiophene-containing β-diketones like this compound involves strategic choices of reagents and reaction conditions to maximize product yield and minimize the formation of unwanted by-products.

Yield Enhancement Strategies:

The efficiency of the Claisen condensation can be significantly improved through several methods. The choice of base is critical; while traditional alkoxides like sodium ethoxide are common, stronger bases such as sodium amide or sodium hydride often lead to higher yields by more effectively generating the required ester enolate. organic-chemistry.org "Soft enolization" techniques have also been developed to increase coupling efficiency under milder conditions, which is particularly beneficial for substrates with base-sensitive functional groups. nih.gov The quality of the reagents and the reaction setup, such as using anhydrous solvents (e.g., diethyl ether) and maintaining an inert atmosphere, are crucial for preventing side reactions with water or oxygen. nih.gov

Interactive Table: Factors Influencing Yield in Thiophene β-Diketone Synthesis

Factor Traditional Approach Enhanced Strategy Rationale
Base Sodium Ethoxide (NaOEt) Sodium Hydride (NaH) Stronger base shifts equilibrium towards enolate formation, increasing yield. organic-chemistry.org
Enolization Strong Base Deprotonation Soft Enolization Techniques Milder conditions improve efficiency and are compatible with sensitive substrates. nih.gov
Solvent Anhydrous Diethyl Ether Anhydrous Diethyl Ether / Pentane Prevents hydrolysis of the base and enolate. nih.gov
Reagent Addition Sequential Addition Slow addition of ketone/ester mix to base Can improve yields by controlling reaction rates and temperature. nih.gov

By-product Mitigation:

The primary side reaction in a crossed Claisen condensation is the self-condensation of the enolizable ester. To mitigate this, the reaction is designed such that the ketone component (2-acetyl-5-methylthiophene) lacks α-protons available for enolization, thereby preventing it from undergoing self-condensation. The reaction conditions are optimized to favor the reaction between the ester enolate and the thiophene ketone. Another significant challenge is the potential for degradation of the thiophene ring, which is known to be sensitive to strongly acidic conditions. nih.gov Therefore, avoiding harsh acidic workups is essential for preserving the integrity of the product.

Purification Methodologies for Thiophene-Containing Beta-Diketones

The purification of β-diketones synthesized via Claisen condensation is often challenging due to the presence of unreacted starting materials and various side products. nih.gov A highly effective and widely used method for purifying thiophene-containing β-diketones involves the formation and subsequent decomposition of a copper(II) chelate. nih.govnih.gov

This process involves treating the crude reaction mixture with a copper(II) salt, typically copper(II) acetate, in a buffered aqueous solution. The β-diketone, existing in its enol form, acts as a bidentate ligand, forming a stable, often insoluble, copper(II) chelate complex. This complex precipitates from the solution and can be easily separated from soluble impurities by filtration.

Once the copper chelate is isolated, the pure β-diketone must be regenerated. While traditional methods employed strong acids like sulfuric acid for this decomposition, these conditions can be detrimental to the acid-sensitive thiophene ring. nih.gov Modern, milder protocols have been developed to circumvent this issue. One such improved method involves the decomposition of the copper chelate using a chelating agent like ethylenediaminetetraacetic acid (EDTA) in a biphasic system, which effectively sequesters the copper ions and releases the pure β-diketone without exposing it to harsh acidic environments. nih.govnih.gov

Other standard purification techniques like column chromatography can also be employed, but care must be taken as some β-diketones may be unstable on silica (B1680970) gel, leading to partial isomerization or decomposition. nih.gov

Interactive Table: Comparison of Purification Methods for Thiophene β-Diketones

Method Description Advantages Disadvantages
Copper Chelate Formation Crude product is reacted with Cu(OAc)₂ to form an insoluble complex, which is filtered and then decomposed to yield the pure diketone. nih.gov Highly selective for β-diketones, effective for removing many impurities, suitable for large-scale purification. nih.gov Requires an additional step for chelate decomposition. Traditional acid decomposition can degrade the thiophene ring. nih.gov
Column Chromatography Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). nih.gov Can separate compounds with similar boiling points. Can lead to isomerization or decomposition of the product on the column. nih.gov
Vacuum Distillation Separation based on differences in boiling points under reduced pressure. Effective for thermally stable, relatively low-boiling compounds. Not suitable for high-boiling or thermally sensitive compounds. Mineral oil from NaH can be removed this way. nih.gov

Advanced Structural Elucidation and Tautomeric Equilibrium of 1 5 Methylthiophen 2 Yl Hexane 1,3 Dione

Theoretical Framework of Keto-Enol Tautomerism in 1,3-Diketones

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a compound containing a carbonyl group) and an "enol" form (a compound containing a hydroxyl group bonded to a carbon-carbon double bond). libretexts.org For most simple monocarbonyl compounds, the equilibrium lies heavily in favor of the more stable keto form. However, in 1,3-dicarbonyl systems like 1-(5-Methylthiophen-2-yl)hexane-1,3-dione, the enol form can be significantly stabilized and often predominates. libretexts.org

The enhanced stability of the enol tautomer in β-diketones is attributed to two primary factors:

Intramolecular Hydrogen Bonding: The geometry of the enol form allows for the formation of a strong, six-membered quasi-aromatic ring through an intramolecular hydrogen bond between the enolic hydroxyl proton and the oxygen of the adjacent carbonyl group. libretexts.orgmasterorganicchemistry.com This phenomenon, often termed Resonance-Assisted Hydrogen Bonding (RAHB), further stabilizes the enol tautomer. core.ac.uk

The position of the keto-enol equilibrium is sensitive to various factors, including the nature of the substituents and the solvent. ekb.eg For this compound, the electron-donating 5-methylthiophene group is expected to enhance the stability of the conjugated enol system. The equilibrium can be represented as follows:

Keto-Enol Equilibrium of this compound(Image depicting the equilibrium between the diketo form and the two possible cis-enolic forms of this compound)

In unsymmetrical β-diketones, two different enol forms are possible. In this case, enolization can occur towards the thiophene (B33073) ring (Enol A) or towards the propyl group (Enol B). The relative stability and population of these enol tautomers are dictated by the electronic and steric effects of the substituents. core.ac.uk Studies on related thienyl-containing β-diketones suggest that the resonance-stabilizing effect of the aromatic thienyl group often determines the preferred enol isomer. scielo.org.zaajol.info

Spectroscopic Signatures of Tautomeric Forms (Beyond Routine Identification)

Advanced spectroscopic techniques provide indispensable tools for the unambiguous identification of tautomers and the quantitative determination of their equilibrium ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Ratio Determination

NMR spectroscopy is arguably the most powerful method for studying keto-enol tautomerism because the interconversion between keto and enol forms is typically slow on the NMR timescale. nih.govasu.edu This allows for the observation of distinct sets of signals for each tautomer present in the equilibrium mixture. asu.edu

Proton (¹H) NMR: The ¹H NMR spectrum provides clear diagnostic signals.

Enol Form: A highly characteristic signal is the enolic proton (O-H), which is significantly downfield-shifted (typically δ 15-17 ppm) due to the strong intramolecular hydrogen bond. Another key signal is the vinyl proton (=C-H) appearing in the δ 5.0-6.5 ppm region.

Keto Form: The diketo tautomer is identified by the signal for the methylene (B1212753) protons (-CH₂-) flanked by the two carbonyl groups, which typically resonates at δ 3.0-4.5 ppm.

The tautomeric ratio (Keq = [enol]/[keto]) can be accurately determined by integrating the characteristic signals of each form, for instance, the enol vinyl proton and the keto methylene protons. asu.edu

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum corroborates the ¹H NMR data.

Enol Form: Characterized by signals for the two carbonyl/enolic carbons. The carbon bearing the hydroxyl group (-C-OH) appears around δ 170-180 ppm, while the carbonyl carbon (C=O) is found further downfield, often near δ 190 ppm. The vinylic carbon (=C-H) resonates in the δ 90-100 ppm range.

Keto Form: Shows a signal for the two carbonyl carbons in the δ 200-220 ppm region and a methylene carbon signal around δ 50-60 ppm. libretexts.org

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts

Note: The following data is based on closely related thienyl β-diketones, such as 1,3-di(2-thenoyl)-1,3-propanedione, to illustrate the expected chemical shifts for this compound in CDCl₃, as specific literature data for the target compound is not available. core.ac.uk

TautomerGroup¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Enol Enolic OH~16.5 (broad s)-
Vinylic CH~6.3 (s)~95
Thiophene CH~7.1-7.9 (m)~128-145
Thiophene CH₃~2.5 (s)~15
Propyl CH₂~2.3 (t)~38
Propyl CH₂~1.7 (sextet)~20
Propyl CH₃~1.0 (t)~14
Carbonyl C=O-~188
Enolic C-OH-~175
Keto Methylene CH₂~4.1 (s)~58
Thiophene CH~7.1-7.9 (m)~128-145
Thiophene CH₃~2.5 (s)~15
Propyl CH₂~2.7 (t)~45
Propyl CH₂~1.7 (sextet)~18
Propyl CH₃~1.0 (t)~14
Carbonyl C=O-~202

Deuterium (B1214612) (D₂O) exchange is a simple yet elegant NMR experiment to confirm the presence and identity of labile protons, such as the enolic hydroxyl proton. Upon adding a drop of D₂O to the NMR sample and re-acquiring the spectrum, the signal corresponding to the enolic OH proton will disappear or significantly diminish. This occurs because the acidic enol proton rapidly exchanges with deuterium from D₂O, and since deuterium is not observed in ¹H NMR, the signal vanishes. mdpi.com This technique unequivocally confirms the assignment of the enol tautomer.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy provides a snapshot of the functional groups present in the tautomeric mixture.

Enol Form: The IR spectrum of the enol form is dominated by a very broad absorption band from approximately 2500 to 3200 cm⁻¹ due to the strongly hydrogen-bonded O-H stretching vibration. A strong band between 1580 and 1640 cm⁻¹ is characteristic of the conjugated C=O and C=C stretching vibrations of the quasi-aromatic ring.

Keto Form: The diketo form displays two distinct C=O stretching bands in the region of 1700 to 1740 cm⁻¹, corresponding to the symmetric and asymmetric vibrations of the two carbonyl groups.

The relative intensities of the C=O bands of the keto form versus the conjugated system bands of the enol form can give a qualitative indication of the equilibrium position.

Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹)

Vibrational ModeTautomerExpected Frequency Range (cm⁻¹)Description
O-H stretchEnol2500 - 3200Very broad, due to strong intramolecular H-bond
C=O stretchKeto1700 - 1740Two distinct bands (symmetric & asymmetric)
C=O / C=C stretchEnol1580 - 1640Strong, coupled vibrations of the conjugated system
C-H stretch (Thiophene)Both3050 - 3150Aromatic C-H vibrations
C-H stretch (Alkyl)Both2850 - 3000Aliphatic C-H vibrations

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy is particularly sensitive to the conjugated π-electron systems present in the tautomers.

Enol Form: The highly conjugated enol tautomer exhibits a strong absorption band, typically between 300 and 360 nm. This band is assigned to a π → π* electronic transition within the extended chromophore formed by the thienyl ring and the enone system.

Keto Form: The non-conjugated diketo form lacks this extended π-system and typically shows only weaker n → π* transitions at shorter wavelengths (below 300 nm).

The position and intensity of the π → π* absorption maximum are highly sensitive to solvent polarity, a phenomenon known as solvatochromism. slideshare.net Non-polar solvents tend to favor the less polar, intramolecularly hydrogen-bonded enol form, often resulting in a higher molar absorptivity and a higher apparent percentage of the enol tautomer. researchgate.net In contrast, polar protic solvents can disrupt the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing the keto tautomer and shifting the equilibrium. asu.eduresearchgate.net This shift is observable as a decrease in the intensity of the long-wavelength absorption band corresponding to the enol.

Conformational Analysis and Intramolecular Hydrogen Bonding

A comprehensive conformational analysis of this compound would involve the identification of all possible spatial arrangements of its atoms and the determination of their relative energies. For the enol tautomer, a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen is expected, leading to a planar, six-membered ring structure. The orientation of the 5-methylthiophen-2-yl group and the hexanoyl chain relative to this ring would define the various conformers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are typically employed to probe the nature and strength of such hydrogen bonds. However, specific NMR data or computational studies detailing these aspects for this compound are not currently available in published literature.

Solid-State Structural Investigations via X-ray Crystallography

X-ray crystallography provides definitive information about the molecular structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. Such an analysis for this compound would unequivocally determine whether it exists in the keto or enol form in its crystalline state and would provide precise geometric parameters of the intramolecular hydrogen bond if the enol form is present. A search of crystallographic databases reveals no publicly available crystal structure for this specific compound.

Solvent and Temperature Effects on Keto-Enol Equilibrium

The equilibrium between the keto and enol forms of a β-diketone is highly sensitive to the surrounding environment. Non-polar solvents generally favor the enol tautomer, as the intramolecular hydrogen bond is more stabilizing in the absence of competing interactions with the solvent. youtube.comstackexchange.com Conversely, polar protic solvents can form intermolecular hydrogen bonds with the dicarbonyl compound, which can disrupt the internal hydrogen bond and shift the equilibrium towards the more polar keto form. youtube.com

Temperature also plays a crucial role; typically, an increase in temperature can favor the keto tautomer, although the effect can be complex and system-dependent. Quantitative studies, often using techniques like variable-temperature NMR spectroscopy, are necessary to determine the thermodynamic parameters (enthalpy and entropy) of the tautomeric equilibrium. For this compound, no such experimental data detailing the percentage of enol content in various solvents or at different temperatures has been reported.

While the general behavior of β-diketones provides a framework for understanding the potential properties of this compound, the specific influence of the 5-methylthiophen-2-yl substituent on its structural and tautomeric properties can only be determined through dedicated experimental and theoretical investigation.

Chemical Reactivity and Derivatization Strategies for 1 5 Methylthiophen 2 Yl Hexane 1,3 Dione

Acidity and Deprotonation Reactions of the Beta-Diketone Moiety

The protons of the methylene (B1212753) group at the C2 position (the "active methylene" bridge) of 1-(5-methylthiophen-2-yl)hexane-1,3-dione are significantly acidic. This acidity arises from the ability of both adjacent carbonyl groups to stabilize the resulting carbanion through resonance. Upon deprotonation by a suitable base, a highly stabilized enolate ion is formed, where the negative charge is delocalized over the two oxygen atoms and the central carbon atom.

This deprotonation is the first step in many of the compound's characteristic reactions. The position of this equilibrium is also closely related to the keto-enol tautomerism exhibited by beta-diketones. In solution, this compound exists as an equilibrium mixture of the diketo form and two enol forms. For beta-diketones with aromatic or heteroaromatic substituents, the enol content is often very high, frequently approaching 100%, due to the formation of a stable, conjugated system involving an intramolecular hydrogen bond. nih.gov Studies on analogous thienyl-containing β-diketones have shown a high percentage of the enol form, indicating significant stability. researchgate.net The formation of this stable enol tautomer facilitates the loss of the acidic proton from the C2 position.

Reactions at the Active Methylene Bridge (C2 Position)

The enolate generated from the deprotonation of the active methylene bridge is a potent carbon nucleophile. This nucleophilicity allows for the formation of new carbon-carbon bonds at the C2 position through reactions with various electrophiles.

Alkylation: In the presence of a base, the enolate can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to introduce an alkyl group at the C2 position. This C-alkylation is a common strategy for elaborating the carbon skeleton. While specific studies on this compound are limited, the alkylation of related beta-diketone systems is a well-established transformation. For instance, related syntheses have demonstrated the alkylation of diketone moieties as a key step. nih.gov

Acylation: Similarly, the enolate can react with acylating agents such as acid chlorides or anhydrides. This C-acylation reaction introduces a new acyl group at the C2 position, leading to the formation of a beta-triketone. These resulting compounds are themselves versatile synthetic intermediates.

These reactions underscore the importance of the active methylene group as a key handle for molecular modification.

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich heterocycle that typically undergoes electrophilic aromatic substitution readily. However, in this compound, the reactivity of the ring is significantly influenced by the attached hexane-1,3-dione substituent. The carbonyl groups act as strong electron-withdrawing groups, deactivating the thiophene ring towards electrophilic attack.

Research on similar di(thiophen-2-yl)diones has shown that this deactivating effect can alter the expected regioselectivity of reactions like bromination. nih.gov Instead of substitution occurring on the thiophene ring, electrophilic attack may happen at other sites. For example, bromination of 1,6-di(thiophen-2-yl)hexane-1,6-dione resulted in substitution at the α-carbon of the carbonyl group, not on the thiophene ring. nih.gov This is because the electron-withdrawing nature of the carbonyl groups reduces the electron density of the thiophene ring, making it less susceptible to electrophiles. The 5-methyl group on the thiophene ring is an activating, ortho-, para-directing group, but its influence is likely overshadowed by the powerful deactivating effect of the diketone moiety.

Nucleophilic Addition and Condensation Reactions

The two carbonyl groups of the beta-diketone moiety are electrophilic and susceptible to nucleophilic attack. This leads to a variety of addition and condensation reactions, which are fundamental to the synthesis of more complex molecules, particularly heterocycles.

Primary amines and their derivatives, such as hydrazine (B178648) and hydroxylamine (B1172632), can react with one or both carbonyl carbons. The initial step is typically a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to form a C=N double bond (an imine or related functional group). When a binucleophile (a molecule with two nucleophilic sites) is used, a subsequent intramolecular reaction often occurs, leading to the formation of a stable heterocyclic ring. This condensation-cyclization sequence is the basis for many of the derivatization strategies discussed in the next section.

Formation of Heterocyclic Derivatives (e.g., Pyrazoles, Isoxazoles, Pyrimidines)

The reaction of 1,3-dicarbonyl compounds with binucleophiles is one of the most powerful methods for synthesizing five- and six-membered heterocyclic rings. This compound is an excellent substrate for these transformations.

Pyrazoles: The reaction of beta-diketones with hydrazine (H₂N-NH₂) or its derivatives is a classic and efficient method for preparing pyrazoles. mdpi.comnih.gov The reaction proceeds via a cyclocondensation mechanism. The hydrazine first condenses with one of the carbonyl groups, and the resulting intermediate then undergoes an intramolecular cyclization by attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole (B372694) ring. For an unsymmetrical diketone like this compound, two regioisomeric pyrazole products are possible, depending on which carbonyl group undergoes the initial attack. The synthesis of pyrazoles from thiophene-containing beta-diketones has been well-documented. researchgate.netresearchgate.net

Isoxazoles: In a similar fashion, reaction with hydroxylamine (H₂N-OH) yields isoxazoles. nih.gov The condensation reaction can be regioselective, influenced by reaction conditions and the electronic nature of the diketone's substituents. nih.gov Alternative methods involve the [3+2] cycloaddition of nitrile oxides (generated in situ) with the enol form of the beta-diketone. beilstein-journals.org This approach has been successfully applied to the synthesis of 3,4,5-trisubstituted isoxazoles, including those bearing thiophene rings. beilstein-journals.org

Pyrimidines: Six-membered pyrimidine (B1678525) rings can be synthesized by reacting the beta-diketone with compounds containing an N-C-N fragment, such as urea, thiourea, or guanidine. chemtube3d.com This reaction involves the condensation of the amine groups of the N-C-N reagent with both carbonyl groups of the diketone, followed by cyclization and dehydration to form the pyrimidine ring. Syntheses of thiophene-bearing pyrimidine derivatives have been achieved using chalcones (precursors to beta-diketones) and urea. pnrjournal.com

The following table summarizes these common heterocyclic syntheses from beta-diketones.

HeterocycleReagentGeneral Reaction Type
PyrazoleHydrazine / Substituted HydrazinesCyclocondensation
IsoxazoleHydroxylamineCyclocondensation
PyrimidineUrea / Thiourea / GuanidineCyclocondensation

Mechanistic Studies of Key Reaction Pathways

Mechanistic investigations into the reactions of beta-diketones provide insight into controlling product formation and regioselectivity.

For the formation of pyrazoles and isoxazoles, the key mechanistic question for unsymmetrical diketones revolves around which carbonyl group is more reactive. The relative electrophilicity of the two carbonyl carbons determines the initial site of nucleophilic attack. The carbon adjacent to the 5-methylthiophene ring is influenced by the electronic properties of the heterocycle, while the carbon adjacent to the propyl group is influenced by alkyl inductive effects. The reaction pathway typically involves the formation of a hemiaminal intermediate, followed by dehydration to an enamine or hydrazone, and subsequent ring-closing condensation.

In acid-catalyzed intramolecular reactions of similar diketones, the proposed mechanism involves the formation of an enol, which then acts as a nucleophile, attacking the other protonated carbonyl group. nih.gov This highlights the dual role of the beta-diketone moiety, capable of acting as both an electrophile (at the carbonyl carbons) and a nucleophile (at the central carbon or enol oxygen).

For electrophilic substitution on the thiophene ring, the mechanism is governed by the strong deactivating, meta-directing effect of the dicarbonyl substituent, which reduces the nucleophilicity of the ring and directs incoming electrophiles away from the typical positions of reactivity. nih.gov

Coordination Chemistry and Metal Complex Formation with 1 5 Methylthiophen 2 Yl Hexane 1,3 Dione

Ligand Properties and Coordination Modes

As with other β-diketones, 1-(5-Methylthiophen-2-yl)hexane-1,3-dione exists as a tautomeric mixture of its keto and enol forms. nih.gov The deprotonation of the enolic hydroxyl group yields the corresponding enolate anion, which is the primary species involved in metal coordination. The presence of the 5-methylthiophen group and the hexanoyl chain influences the electronic properties and steric profile of the ligand, thereby affecting the stability and structure of the resulting metal complexes.

The most common coordination mode for β-diketonate ligands, including this compound, is as a bidentate chelating agent. researchgate.net The two oxygen atoms of the enolate form coordinate to a single metal center, creating a stable six-membered ring. This bidentate chelation is the foundation of its extensive coordination chemistry. researchgate.net

While less common, other coordination modes are possible. Under specific steric or stoichiometric conditions, the ligand could potentially act as a monodentate ligand, coordinating through only one of its oxygen atoms. Furthermore, it could act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. The sulfur atom of the thiophene (B33073) ring is generally not involved in coordination, as the oxygen donors of the β-diketone moiety are significantly more favorable for chelation.

The ability of this compound to form stable metal complexes is almost exclusively due to its enolate tautomer. In solution, the ligand establishes an equilibrium between the diketo form and the enol form. nih.gov Upon introduction of a metal ion and typically a base, the acidic proton of the enol's hydroxyl group is removed, generating the enolate anion.

This anionic form acts as a powerful chelating agent. The delocalization of the negative charge across the O-C-C-C-O framework enhances the stability of the system. The two oxygen atoms are perfectly positioned to bind to a metal ion, forming a planar six-membered chelate ring. This chelate effect, an entropically favorable process, is the primary driving force for the formation of highly stable metal β-diketonate complexes. researchgate.netnih.gov

Synthesis and Characterization of Transition Metal Complexes

Transition metal complexes of this compound can be synthesized through various standard methods. A common approach involves the reaction of a soluble metal salt (e.g., chloride, nitrate, or acetate) with the β-diketone ligand in a suitable solvent, such as ethanol (B145695) or methanol. rdd.edu.iq The addition of a base (e.g., sodium hydroxide, ammonia, or an amine) is often necessary to facilitate the deprotonation of the ligand to its active enolate form, leading to the precipitation of the neutral metal complex.

These complexes are typically air-stable solids with good solubility in nonpolar organic solvents. jmchemsci.comsemanticscholar.org Their characterization relies on a suite of spectroscopic and analytical techniques.

Spectroscopic methods are essential for elucidating the structure and bonding within these metal complexes.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for C=O and C=C stretching in the 1550-1750 cm⁻¹ region, along with a broad band for the enolic O-H stretch. Upon coordination to a metal ion, the O-H band disappears, and the ν(C=O) and ν(C=C) bands shift to lower frequencies, indicating the delocalization of electron density within the chelate ring. Furthermore, new bands appear in the far-IR region (typically 400-600 cm⁻¹), which are assigned to the metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination. nih.govorientjchem.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes are generally dominated by intense absorption bands in the UV region (250-400 nm). nih.gov These bands are attributed to intraligand π→π* and n→π* electronic transitions within the conjugated system of the β-diketonate ligand. For complexes with d-block metals (e.g., Cu(II), Co(II), Ni(II)), weaker d-d transition bands may appear in the visible region, although they are often obscured by the more intense ligand-to-metal charge transfer (LMCT) bands. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying complexes containing paramagnetic metal ions, such as Cu(II) or V(IV)O. The EPR spectrum provides detailed information about the electronic structure and the geometry of the coordination sphere around the metal center. For instance, the g-values and hyperfine coupling constants can help distinguish between different geometries like square planar or tetrahedral. tsijournals.comillinois.edu

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and confirm their stoichiometry (metal-to-ligand ratio). nih.govresearchgate.net Fragmentation patterns can also offer insights into the stability and structure of the complex.

Interactive Table: Typical Spectroscopic Data for Metal β-Diketonate Complexes
Spectroscopic TechniqueFeatureTypical Range/ObservationInterpretation
IR Spectroscopy ν(C=O) / ν(C=C)1500-1650 cm⁻¹Shift to lower energy compared to free ligand, indicating O-coordination and electron delocalization.
ν(M-O)400-600 cm⁻¹Appearance of new bands confirms metal-oxygen bond formation.
UV-Vis Spectroscopy Intraligand π→π*250-350 nm (High ε)Electronic transitions within the coordinated ligand.
d-d transitions400-800 nm (Low ε)For paramagnetic transition metals; provides information on geometry. Often obscured.
EPR Spectroscopy g-valuesVaries with metal/geometryProvides information on the electronic environment of a paramagnetic metal center.

Magnetic Properties of Paramagnetic Complexes

Complexes of this compound with transition metals having unpaired d-electrons (e.g., Mn(II), Fe(III), Co(II), Ni(II), Cu(II)) are paramagnetic. Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of these complexes. nih.gov The experimental magnetic moment provides valuable information about the number of unpaired electrons, which in turn helps to deduce the oxidation state and the coordination geometry of the central metal ion (e.g., distinguishing between high-spin and low-spin octahedral Ni(II) or between tetrahedral and square planar Ni(II)). rdd.edu.iq

Main Group, Lanthanide, and Actinide Complexes

The versatility of this compound as a ligand extends beyond transition metals to include main group elements, lanthanides, and actinides.

Main Group Metals: Elements such as Al(III), Ga(III), and Sn(IV) form stable, neutral complexes with β-diketonates. These complexes are typically synthesized by similar methods to their transition metal counterparts and are often characterized by their well-defined geometries.

Lanthanide Complexes: β-diketones are particularly effective ligands for lanthanide ions (Ln³⁺). researchgate.net The resulting complexes, often with a stoichiometry of [Ln(L)₃] or [Ln(L)₃(solvent)ₓ], are of significant interest due to their unique photophysical properties. In these systems, the β-diketonate ligand acts as an "antenna," absorbing UV radiation via its π→π* transitions and efficiently transferring this energy to the central lanthanide ion. researchgate.net This intramolecular energy transfer process leads to the characteristic, sharp, line-like emission spectra of the lanthanide ion (e.g., red for Eu³⁺, green for Tb³⁺). The 5-methylthiophen group can influence the energy of the ligand's triplet state, which is crucial for efficient energy transfer to the lanthanide ion.

Actinide Complexes: Actinide ions, such as U(VI) as the uranyl ion (UO₂²⁺) and Th(IV), also form stable complexes with β-diketonate ligands. The coordination chemistry of these elements is important in areas such as nuclear fuel reprocessing and waste management, where β-diketones can be used as extractants in solvent extraction processes. psu.edu

Structural Elucidation of Metal Complexes (e.g., X-ray Diffraction)

There are no published X-ray diffraction studies or other structural analyses for metal complexes of this compound. Such studies are essential for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the coordination geometry around the metal center. Without this primary data, any discussion of the structural features of its metal complexes would be purely speculative.

Stability and Thermodynamics of Metal Chelate Formation

Quantitative data regarding the stability constants (log β) and thermodynamic parameters (ΔG, ΔH, and ΔS) for the formation of metal chelates with this compound are not available in the current body of scientific literature. The stability of metal complexes is influenced by factors such as the nature of the metal ion, the solvent, and the specific substituents on the ligand. For instance, the methyl group on the thiophene ring of the title compound would be expected to influence its chelating ability through electronic and steric effects, but without experimental data, the extent of this influence cannot be determined.

Theoretical Investigations of Metal-Ligand Bonding and Electronic Structure

Detailed theoretical investigations, such as those using Density Functional Theory (DFT), have not been reported for metal complexes of this compound. These computational studies are crucial for understanding the nature of the metal-ligand bond, the distribution of electron density, and the electronic transitions that govern the spectroscopic properties of the complexes. While DFT has been applied to other thiophene-containing ligands and their metal complexes, these findings cannot be directly extrapolated to the specific compound .

Due to these limitations, it is not possible to generate the requested article with the required level of detail and scientific accuracy. The creation of such an article would necessitate original research to be conducted on the synthesis and characterization of metal complexes of this compound.

Computational and Theoretical Studies of 1 5 Methylthiophen 2 Yl Hexane 1,3 Dione and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of β-diketones like 1-(5-methylthiophen-2-yl)hexane-1,3-dione. These computational methods provide deep insights into molecular geometry, charge distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and electronic transitions. researchgate.netnih.gov

For this class of compounds, calculations are often performed using methods like Density Functional Theory (DFT), which offers a balance between computational cost and accuracy. nih.gov The electronic structure is heavily influenced by the interplay between the electron-rich 5-methylthiophene ring and the electron-withdrawing β-diketone moiety. The thiophene (B33073) ring acts as a π-donor, delocalizing electron density into the diketone system. This delocalization stabilizes the molecule and affects the planarity and bond lengths within the conjugated system.

Natural Bond Orbital (NBO) analysis is a common technique applied in these studies to understand charge delocalization and hyperconjugative interactions. researchgate.netresearchgate.net For this compound, NBO analysis would likely reveal significant charge transfer from the thiophene ring to the oxygen atoms of the diketone, confirming the stability conferred by these intramolecular interactions. researchgate.net The energetics of different conformers, particularly those arising from the rotation of the hexanoyl chain and the thiophene ring, can be calculated to identify the most stable ground-state geometry.

Table 1: Representative Frontier Orbital Energies Calculated for Thiophene-Substituted Systems

Property Typical Calculated Value (eV) Significance
HOMO Energy -5.5 to -6.5 Indicates electron-donating ability
LUMO Energy -1.5 to -2.5 Indicates electron-accepting ability

Note: The values are illustrative, based on typical DFT calculations for similar organic molecules and can vary with the specific computational method and basis set used.

Density Functional Theory (DFT) Studies of Ground State Properties and Tautomeric Preferences

Density Functional Theory (DFT) is a powerful tool for investigating the ground state properties of this compound, with a particular focus on its tautomeric equilibrium. rsc.orgorientjchem.org Like other β-diketones, this compound exists as a mixture of a diketo form and two rapidly interconverting keto-enol forms. nih.govicm.edu.pl The enol form is generally stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. core.ac.uk

DFT calculations, commonly using the B3LYP functional with basis sets like 6-31G* or 6-311++G**, can accurately predict the relative stabilities of these tautomers in both the gas phase and in various solvents. researchgate.netruc.dk For thienyl-containing β-diketones, the enol form is overwhelmingly favored. core.ac.ukscielo.org.za The calculations show that resonance stabilization from the thienyl group significantly lowers the energy of the enol tautomer compared to the diketo form. core.ac.uk The position of the enolic proton (adjacent to the thiophene ring or the alkyl chain) is also determined by the electronic effects of the substituents. The electron-donating nature of the 5-methylthiophene group is expected to stabilize the enol form where the double bond is conjugated with the thiophene ring.

Solvent effects can be modeled using methods like the Polarizable Continuum Model (PCM), which show that polar solvents may slightly alter the equilibrium but the enol form remains dominant. orientjchem.orgruc.dk The calculated energy barrier for the interconversion between the keto and enol forms is typically high, explaining why the process is slow on the NMR timescale. nih.govresearchgate.net

Table 2: DFT-Calculated Relative Energies for Tautomers of a Generic Thienyl β-Diketone

Tautomer Relative Energy (Gas Phase, kcal/mol) Key Stabilizing Feature
Diketo +5 to +10 Flexible structure
Enol (OH near alkyl) +0.5 to +2 Intramolecular H-bond

Note: These are representative values. The exact energies depend on the specific molecule and computational level. rsc.orgorientjchem.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters for molecules like this compound, which can then be validated against experimental spectra. canchemtrans.caresearchgate.netsemanticscholar.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with the B3LYP functional, is used to calculate ¹H and ¹³C NMR chemical shifts. ruc.dkcanchemtrans.ca For the thiophene moiety, substituent chemical shifts (SCS) can also be used for estimation. stenutz.eu Calculations can accurately predict the deshielding of the enolic proton (typically >15 ppm) due to the strong intramolecular hydrogen bond and the chemical shifts of the thiophene ring protons. researchgate.net Comparing calculated shifts for different tautomers and conformers with experimental data helps confirm the dominant species in solution. ruc.dk

IR Spectroscopy: Theoretical IR spectra are calculated by computing the harmonic vibrational frequencies at the optimized geometry. nih.gov These calculations help in the assignment of experimental FT-IR bands. For β-diketones, key predicted vibrations include the O-H stretch of the enol (a broad band due to hydrogen bonding), and the C=O and C=C stretching modes within the conjugated system (typically in the 1550–1650 cm⁻¹ region). nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions and predicting UV-Vis absorption spectra. jchps.comscispace.com The calculations can identify the primary electronic transitions, which for this compound would be π→π* transitions involving the conjugated system formed by the thiophene ring and the enol moiety. The calculated maximum absorption wavelength (λmax) can be compared with experimental data to validate the electronic structure models. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.gov For a molecule like this compound, which possesses a flexible n-propyl side chain on the diketone backbone, MD simulations are invaluable for exploring its conformational landscape. mdpi.com

Simulations are typically performed using classical force fields, such as GAFF (General Amber Force Field), where the molecule is placed in a simulation box with explicit solvent molecules (e.g., water, chloroform). nih.gov The system's trajectory is then calculated over time (nanoseconds to microseconds) by solving Newton's equations of motion.

Analysis of the MD trajectory can reveal:

Dominant Conformations: By tracking dihedral angles along the hexanoyl chain, one can identify the most populated conformational states and the energy barriers between them. mdpi.com

Solvent Structuring: Simulations show how solvent molecules arrange around the solute. For instance, water molecules would form hydrogen bonds with the carbonyl oxygens, while non-polar solvents would interact more favorably with the alkyl chain and thiophene ring.

Dynamical Properties: Properties like the root-mean-square deviation (RMSD) can indicate the stability of the molecule's conformation over time, while the solvent-accessible surface area (SASA) provides information on how exposed different parts of the molecule are to the solvent. nih.gov These insights are crucial for understanding how the molecule behaves in a realistic solution environment.

Reaction Mechanism Predictions and Energy Profiles for Key Transformations

DFT calculations are instrumental in predicting the mechanisms and energetic profiles of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states (TS), intermediates, and products, and calculate the associated activation energies (energy barriers). chemrxiv.orgwhiterose.ac.uk

Key transformations that can be studied include:

Cyclocondensation: β-Diketones can undergo intramolecular or intermolecular cyclization reactions. For example, reactions in acidic media can lead to the formation of new heterocyclic systems. nih.gov DFT can be used to model the reaction pathway, determine whether the mechanism is concerted or stepwise, and identify the rate-limiting step by finding the transition state with the highest energy.

Metal Complexation: The formation of metal complexes is a crucial reaction for β-diketones. icm.edu.plmdpi.com Computational studies can model the deprotonation of the enol form to the enolate anion and its subsequent coordination to a metal ion. The reaction profile would show the energetics of ligand binding and the stability of the resulting chelate complex. iosrjournals.org

Electrophilic Substitution: The thiophene ring is susceptible to electrophilic substitution reactions like bromination. nih.gov DFT can predict the regioselectivity of such reactions by calculating the energies of the intermediate sigma complexes (Wheland intermediates) for substitution at different positions on the ring. The pathway with the lowest activation energy will correspond to the major product. chemrxiv.org

Ligand Field Theory and Molecular Orbital Analysis in Coordination Complexes

When this compound acts as a ligand in a coordination complex, it first deprotonates to form an enolate anion, which functions as a bidentate, monoanionic ligand, coordinating to a metal ion through its two oxygen atoms. mdpi.comresearchgate.net Ligand Field Theory (LFT), an application of Molecular Orbital (MO) theory to coordination compounds, is used to describe the electronic structure and properties of these complexes. wikipedia.orgbritannica.com

LFT explains the interaction between the metal's d-orbitals and the ligand's frontier orbitals. libretexts.orgwordpress.com The two oxygen donor atoms of the enolate ligand provide lone pairs that form σ-bonds with the metal's empty d, s, and p orbitals. In an octahedral complex, for instance, the metal's d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.org The energy difference between these sets is the ligand field splitting parameter (Δo).

A full MO analysis provides a more detailed picture:

σ-Bonding: The filled p-orbitals of the ligand's oxygen atoms overlap with the metal's eg, a₁g (s-orbital), and t₁u (p-orbitals) to form bonding and antibonding MOs. The resulting bonding MOs are primarily ligand-based in character. wikipedia.org

π-Bonding: The delocalized π-system of the enolate ligand can also participate in π-bonding. Filled π-orbitals on the ligand can donate electron density to the metal's t₂g orbitals (ligand-to-metal π-donation). This interaction is common for oxygen-based donors. britannica.com This strengthens the metal-ligand bond.

Potential Research Applications of 1 5 Methylthiophen 2 Yl Hexane 1,3 Dione Non Clinical/non Dosage

Role in Catalysis

The β-diketone moiety is a powerful chelating ligand capable of forming stable complexes with a vast array of metal ions. alfachemic.com This property is the foundation for its potential role in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis using Metal Complexes

β-diketone ligands readily form coordination compounds with various transition metals. alfachemic.com When 1-(5-Methylthiophen-2-yl)hexane-1,3-dione acts as a ligand, it can create discrete, soluble metal complexes. These complexes are potential candidates for homogeneous catalysts, where the catalyst and reactants are in the same phase. The electronic properties of the thiophene (B33073) ring and the steric bulk of the entire ligand can influence the catalytic activity and selectivity of the central metal ion in reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Heterogeneous Catalysis (e.g., as Precursors for Catalysts)

Metal complexes formed with β-diketonate ligands can serve as precursors for creating heterogeneous catalysts. Through processes like thermal decomposition, a metal-diketonate complex can be converted into finely dispersed metal or metal oxide nanoparticles supported on a solid matrix. researchgate.net The organic ligand is burned off, leaving behind catalytically active sites. A proposed mechanism involves the decomposition of the β-diketonate ligand to yield metal oxides, a process whose activation energy can be tuned by altering the ligand structure. researchgate.net This method offers a route to produce catalysts with high surface area and controlled composition for industrial applications.

MoietyCatalytic FunctionMechanism
β-diketone Metal Ion ChelationForms soluble metal complexes for homogeneous catalysis.
β-diketone Catalyst PrecursorDecomposes upon heating to form metal/metal oxide nanoparticles for heterogeneous catalysis. researchgate.net
Thiophene Electronic ModificationInfluences the electronic environment of the metal center, potentially tuning catalytic activity and selectivity.

Advanced Materials Science

The electronic and structural characteristics of the thiophene and β-diketone groups make this compound a promising building block for advanced functional materials.

Precursor for Luminescent Materials and OLEDs

The compound is particularly well-suited for developing luminescent materials, especially those involving lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). The β-diketone group acts as an excellent chelating agent for these ions. alfachemic.comresearchgate.net The thiophene ring, a π-conjugated system, can function as an "antenna." It efficiently absorbs ultraviolet light and transfers the energy to the chelated lanthanide ion. lookchem.com This energy transfer, known as the antenna effect, causes the ion to emit light at its characteristic, sharp wavelengths—typically red for europium and green for terbium. nih.govnih.gov

This property is highly desirable for applications in Organic Light-Emitting Diodes (OLEDs). beilstein-journals.org Europium β-diketonate complexes containing thiophene are among the most efficient known molecular red emitters. lookchem.comacs.org The high luminescence efficiency and color purity of such complexes make them prime candidates for the emissive layer in OLED displays and lighting. nih.govnih.gov

ComponentRole in LuminescenceResulting Property
Thiophene Ring Antenna / ChromophoreEfficiently absorbs UV energy.
β-diketone Group Ligand / ChelatorBinds to lanthanide ions (e.g., Eu³⁺, Tb³⁺) and facilitates energy transfer. researchgate.net
Lanthanide Ion EmitterEmits light at specific, narrow wavelengths (e.g., red, green). nih.gov

Components in Metal-Organic Frameworks (MOFs) and Supramolecular Structures

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.com While dicarboxylates are common linkers, β-diketones can also be used to build these network structures. rsc.orgresearchgate.net this compound, with its strong metal-binding site, could potentially act as a mono-functional linker or a modulating agent in MOF synthesis, controlling crystal growth and properties. If derivatized to have a second binding site, it could form the primary structural linker. The inclusion of the thiophene moiety within the MOF's pore structure could impart specific electronic properties or selective adsorption capabilities. rsc.org

Applications in Sensors and Bioimaging (excluding clinical trials)

The inherent properties of the thiophene and diketone moieties suggest strong potential in the development of chemosensors. Thiophene derivatives are widely used in sensors that detect analytes through changes in fluorescence or color. tandfonline.comresearchgate.net The binding of a target analyte, such as a specific metal ion, to the β-diketone "pocket" of the molecule could perturb the electronic structure of the thiophene ring, leading to a measurable optical response. tandfonline.commdpi.com Thiophene-based probes have been successfully developed for detecting ions like cadmium and zinc. mdpi.comnih.gov

Furthermore, the ability to form highly luminescent complexes with lanthanides opens avenues for its use as a probe in bioimaging. nih.gov These complexes exhibit long-lived luminescence, which allows for time-gated detection techniques that reduce background interference from autofluorescence in biological samples. Such probes could be designed to be sensitive to their local environment (e.g., pH or the presence of certain biomolecules), providing functional information in cellular imaging studies. acs.org

Structural FeatureSensor ApplicationPrinciple of Operation
Thiophene Moiety Fluorophore / ChromophoreIts absorption or emission spectrum can change upon analyte binding. tandfonline.comresearchgate.net
β-diketone Moiety Recognition SiteSelectively binds to target analytes, such as specific metal ions.
Entire Molecule Luminescent Probe (with Lanthanides)Forms highly emissive complexes for sensitive detection and bioimaging applications. acs.org

Photochromic Materials

Thiophene-based compounds, particularly diarylethenes, are well-regarded for their photochromic properties, which involve a reversible transformation between two isomers upon exposure to light. rsc.orgjcu.edu.auresearchgate.net This isomerization is accompanied by a change in the absorption spectra of the molecules. While direct studies on the photochromic behavior of this compound are not extensively documented, its structural components suggest a potential for such characteristics. The thiophene ring is a common feature in many photochromic molecules, contributing to the electronic changes necessary for light-induced transformations. rsc.orgjcu.edu.au

Research into thiophene oligomers has demonstrated that their optical and electrochemical properties can be reversibly tuned by alternating irradiation with UV and visible light. rsc.org The incorporation of a dione (B5365651) functional group could further influence the electronic and, consequently, the photochromic properties of the molecule. The investigation into such compounds could lead to the development of new photochromic materials with applications in optical data storage, molecular switches, and smart materials.

PropertyDescription
Photochromism Reversible change in color upon exposure to light.
Key Structural Unit Thiophene ring, known for its role in photoactive molecules. rsc.org
Potential Mechanism Light-induced reversible isomerization between two forms with different absorption spectra. researchgate.net
Potential Applications Development of molecular switches, optical memory devices, and responsive materials.

Analytical Chemistry Reagents

The β-diketone functional group in this compound is a key feature that suggests its utility as a reagent in analytical chemistry, particularly for the separation and detection of metal ions.

β-Diketones are effective chelating agents, capable of forming stable complexes with a wide range of metal ions. This property is extensively utilized in solvent extraction, a technique for separating metal ions from aqueous solutions. researchgate.netresearchgate.net The process involves the formation of a neutral metal-chelate complex that is soluble in an organic solvent, allowing for its transfer from the aqueous phase. nih.govmdpi.com

The efficiency of metal ion extraction is influenced by several factors, including the pH of the aqueous solution, the concentration of the chelating agent, and the nature of the organic solvent. The general mechanism for the extraction of a metal ion (Mⁿ⁺) by a β-diketone (HL) can be represented by the following equilibrium:

Mⁿ⁺(aq) + nHL(org) ⇌ MLn(org) + nH⁺(aq)

The distribution of the metal ion between the two phases is dependent on the stability of the metal-ligand complex and the acidity of the β-diketone. Thiophene-containing β-diketones, in particular, have been shown to be effective extractants for a variety of metals. The potential of this compound as an extraction reagent could be systematically evaluated for different metal ions.

Metal IonPotential for ExtractionFactors Influencing Extraction
Lanthanides HighpH, Ligand Concentration, Synergistic Agents
Actinides HighpH, Oxidation State of Metal
Transition Metals Moderate to HighpH, Presence of Competing Ions
Alkaline Earth Metals Low to ModeratepH, Use of Crown Ethers

The formation of colored complexes between this compound and metal ions can be exploited for the quantitative determination of these metals using spectrophotometry. When a metal-ligand complex forms, it often exhibits a distinct absorption spectrum in the UV-visible region. The intensity of the color, and thus the absorbance, is proportional to the concentration of the metal ion, a principle governed by the Beer-Lambert law.

The suitability of a chelating agent as a spectrophotometric reagent depends on several factors, including the stability of the complex, the molar absorptivity of the complex, and the selectivity of the reaction. Thiophene-based ligands can form intensely colored complexes with various metal ions, enabling their detection at low concentrations. The development of a spectrophotometric method would involve optimizing the reaction conditions, such as pH, reagent concentration, and reaction time, to ensure a sensitive and selective determination of the target metal ion.

Precursor for Other Organic Synthesis Targets

The 1,3-dicarbonyl moiety in this compound makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. nih.gov The reactivity of the dione allows for condensation reactions with various dinucleophiles to form five- and six-membered rings. nih.gov

For instance, the reaction of 1,3-diones with hydrazines is a classical and efficient method for the synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in medicinal and agricultural chemistry. nih.govnih.govmdpi.com Similarly, condensation with amidines or ureas can lead to the formation of pyrimidine (B1678525) derivatives, which are core structures in many biologically active molecules. researchgate.netjuniperpublishers.commdpi.com

The presence of the 5-methylthiophen-2-yl substituent provides a handle for further functionalization, allowing for the creation of a diverse library of thiophene-containing heterocyclic compounds. These synthetic routes offer a pathway to novel molecules with potentially interesting chemical and biological properties. nih.govnih.gov

ReactantResulting HeterocycleSignificance of Product
Hydrazine (B178648) Pyrazole (B372694)Core structure in pharmaceuticals and agrochemicals. nih.govnih.gov
Substituted Hydrazines Substituted PyrazolesAllows for tuning of physicochemical properties. mdpi.com
Amidine / Guanidine PyrimidineFound in nucleic acids and various bioactive compounds. juniperpublishers.com
Hydroxylamine (B1172632) IsoxazoleHeterocyclic core with diverse applications.

Summary, Challenges, and Future Research Directions

Current State of Research on 1-(5-Methylthiophen-2-yl)hexane-1,3-dione and Related Compounds

Research directly focused on this compound is not extensively documented in publicly available literature. However, the broader class of thiophene-substituted β-diketones has garnered significant interest due to the unique electronic and structural properties conferred by the thiophene (B33073) ring. Thiophene-containing compounds are recognized for their diverse applications in medicinal chemistry, agrochemistry, and materials science. researchgate.net The β-diketone moiety is a versatile functional group known for its ability to exist in keto-enol tautomeric forms, which is crucial for its reactivity and metal-chelating properties. mdpi.comicm.edu.pl

The existing body of research on related compounds primarily focuses on their synthesis, characterization, and exploration of their coordination chemistry. For instance, various β-diketones are synthesized through methods like the Claisen condensation. nih.gov The resulting compounds are often used as ligands to form metal complexes with applications in catalysis and materials science. icm.edu.pl Thiophene derivatives, in particular, are key components in the development of organic electronics, including thin-film transistors and solar cells, owing to their stability and electronic properties. researchgate.net Therefore, while specific studies on this compound are limited, the collective knowledge on thiophenes and β-diketones provides a solid foundation for predicting its chemical behavior and potential applications.

Unexplored Reactivity and Derivatization Pathways

The reactivity of this compound presents a fertile ground for further investigation. The presence of the β-diketone functionality allows for a variety of chemical transformations. One significant area for exploration is the derivatization of the active methylene (B1212753) group located between the two carbonyls. This position is susceptible to a range of reactions, including alkylation, arylation, and acylation, which can lead to a diverse array of new chemical entities with potentially novel properties.

Furthermore, the carbonyl groups themselves are reactive sites for condensation reactions with amines and hydrazines to form Schiff bases, pyrazoles, and other heterocyclic systems. icm.edu.pl These derivatives are of particular interest in medicinal chemistry due to their wide range of biological activities. The thiophene ring also offers avenues for further functionalization. While the 5-position is substituted with a methyl group, the other positions on the thiophene ring could potentially undergo electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents. The interaction between the thiophene sulfur atom and various reagents also remains an area ripe for discovery.

Development of Novel and Sustainable Synthetic Methods

The classical synthesis of β-diketones often involves the Claisen condensation, which typically requires strong bases and organic solvents. nih.gov A key area for future research is the development of more sustainable and efficient synthetic routes to this compound and its derivatives. This includes the exploration of green chemistry principles, such as the use of environmentally benign solvents, catalysts, and reaction conditions.

Microwave-assisted synthesis, for example, has been shown to be a potent tool in green chemistry, often leading to shorter reaction times and higher yields. juniperpublishers.com The use of solid-supported reagents and solvent-free reaction conditions are other promising avenues. juniperpublishers.com Additionally, biocatalysis and organocatalysis are emerging as powerful alternatives to traditional metal-based catalysis for the synthesis of β-dicarbonyl compounds. nih.gov The development of one-pot or multi-component reactions starting from simple precursors could also significantly improve the efficiency and atom economy of the synthesis of these valuable compounds. nih.gov

Synthetic ApproachPotential AdvantagesKey Considerations
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiency. juniperpublishers.comOptimization of microwave parameters (power, temperature, time).
Solvent-Free ReactionsReduced waste, simplified work-up, lower environmental impact. juniperpublishers.comEnsuring adequate mixing and heat transfer.
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable resources. nih.govEnzyme stability and cost, substrate scope.
OrganocatalysisAvoidance of toxic heavy metals, often milder reaction conditions. nih.govCatalyst loading and recyclability.
Multi-Component ReactionsIncreased efficiency, reduced number of synthetic steps, atom economy. nih.govOptimization of reaction conditions for multiple components.

Advanced Computational Modeling and Predictive Studies for Design and Functionality

Computational chemistry offers powerful tools for understanding and predicting the properties of molecules like this compound. Density Functional Theory (DFT) and other ab initio methods can be employed to study its electronic structure, molecular geometry, and spectroscopic properties. researchgate.net Such studies can provide insights into the keto-enol tautomerism, which is fundamental to the compound's reactivity and chelation behavior. mdpi.com

Predictive studies can be used to design new derivatives with tailored functionalities. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of thiophene-substituted β-diketones with their biological activity or material properties. researchgate.net This can guide the synthesis of new compounds with enhanced performance as, for instance, anticancer agents or components in organic electronic devices. nih.gov Computational screening of potential metal complexes of this compound can also predict their stability and catalytic activity, thereby accelerating the discovery of new catalysts. researchgate.net

Emerging Applications in Materials Science and Catalysis

The unique combination of a thiophene ring and a β-diketone moiety in this compound suggests a range of potential applications in materials science and catalysis. Thiophene-based materials are at the forefront of research in organic electronics, and this compound could serve as a building block for new conductive polymers, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. researchgate.netacs.org The β-diketone functionality can be used to anchor the molecule to surfaces or to form well-ordered metal-organic frameworks (MOFs).

In catalysis, metal complexes of β-diketones are known to catalyze a variety of organic transformations. icm.edu.pl The specific electronic properties imparted by the 5-methylthiophene substituent could lead to metal complexes with novel catalytic activities or selectivities. For instance, these complexes could be explored as catalysts for oxidation, reduction, or cross-coupling reactions. The ability of the β-diketone to act as a chelating agent also suggests potential applications in areas such as metal extraction and sensing. mdpi.com

Potential Application AreaRationale
Organic ElectronicsThe thiophene unit is a well-established component in conductive polymers and organic semiconductors. researchgate.netacs.org
Metal-Organic Frameworks (MOFs)The β-diketone can act as a linker to connect metal nodes, forming porous materials with applications in gas storage and catalysis.
CatalysisMetal complexes of β-diketones are known catalysts for various organic reactions. icm.edu.pl The thiophene substituent may modulate catalytic activity.
Metal Chelation and SensingThe β-diketone moiety is an excellent chelating agent for a wide range of metal ions. mdpi.com
Luminescent MaterialsThiophene derivatives and their metal complexes can exhibit interesting photophysical properties. icm.edu.pl

Challenges and Opportunities in the Field of Thiophene-Substituted Beta-Diketone Chemistry

The field of thiophene-substituted β-diketone chemistry is poised for significant growth, but several challenges remain. A primary challenge is the development of highly efficient and selective synthetic methods that allow for precise control over the substitution pattern on both the thiophene ring and the β-diketone backbone. Overcoming this challenge will open the door to a vast chemical space of novel compounds with diverse properties.

Another challenge lies in the comprehensive characterization of these compounds, including their solid-state structures, electronic properties, and reactivity. A deeper understanding of the structure-property relationships is crucial for the rational design of new materials and functional molecules.

Despite these challenges, the opportunities in this field are immense. The exploration of the biological activities of these compounds could lead to the discovery of new therapeutic agents. nih.gov In materials science, the development of novel thiophene-substituted β-diketones could contribute to the advancement of next-generation electronic devices. Furthermore, the rich coordination chemistry of these ligands offers exciting possibilities for the design of new catalysts with unique reactivity and selectivity. The interdisciplinary nature of this research, spanning organic synthesis, coordination chemistry, materials science, and computational chemistry, ensures that it will remain a vibrant and impactful area of investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(5-Methylthiophen-2-yl)hexane-1,3-dione, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between thiophene derivatives and diketones. A two-step approach is common:

Thiophene Functionalization : Alkylation or acylation of 5-methylthiophene to introduce reactive groups. For example, Friedel-Crafts acylation can attach a carbonyl group to the thiophene ring .

Dione Formation : Reacting the functionalized thiophene with a diketone precursor (e.g., via Claisen condensation) under acidic or basic conditions. Catalysts like toluenesulfonic acid and solvents such as toluene with a Dean-Stark trap for water removal are effective .

  • Optimization : Adjust reaction time, temperature, and stoichiometry. Monitor purity via TLC or HPLC.

Q. What experimental techniques are critical for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • Structural Analysis :
  • X-ray Crystallography : Use SHELX programs for refinement to resolve bond lengths and angles .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks.
  • IR : Identify carbonyl (C=O) and thiophene ring vibrations.
  • Electronic Properties : UV-Vis spectroscopy to study conjugation effects between the thiophene and diketone moieties.

Q. How can this compound be evaluated as a corrosion inhibitor for metals in acidic environments?

  • Methodological Answer :

  • Weight Loss Tests : Immerse metal coupons in HCl solutions with varying inhibitor concentrations (e.g., 0.0001–0.0005 M) at 303–333 K for 5–20 hours. Calculate inhibition efficiency (%IE) using mass loss data .
  • Electrochemical Methods : Potentiodynamic polarization to assess anodic/cathodic behavior and electrochemical impedance spectroscopy (EIS) for charge-transfer resistance.

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the adsorption mechanism of this compound on metal surfaces?

  • Methodological Answer :

  • Computational Setup : Use B3LYP/6-31G** level in Gaussian to optimize geometry. Calculate quantum parameters:
  • Frontier Molecular Orbitals : Energy gap (ΔE) correlates with reactivity; lower ΔE suggests stronger adsorption.
  • Electronegativity (χ) and Hardness (η) : Derived from ionization energy (I) and electron affinity (A) via χ=(I+A)/2χ = (I + A)/2 and η=(IA)/2η = (I - A)/2 .
  • Adsorption Modeling : Simulate interaction between thiophene/dione groups and Fe atoms. Compare with Langmuir isotherm fits from experimental data .

Q. Why does the inhibition efficiency decrease at elevated temperatures, and how can this contradiction be resolved?

  • Methodological Answer :

  • Thermodynamic Analysis : Calculate adsorption free energy (ΔGadsΔG_{ads}). Negative values indicate spontaneity, but a shift from chemical (ΔGads<40kJ/molΔG_{ads} < -40 \, \text{kJ/mol}) to physical adsorption (ΔGads>20kJ/molΔG_{ads} > -20 \, \text{kJ/mol}) at higher temperatures explains reduced efficiency .
  • Resolution : Introduce synergistic additives (e.g., iodide ions) to stabilize chemisorption or modify the inhibitor’s substituents to enhance thermal stability.

Q. How can discrepancies between experimental adsorption data and computational models be addressed?

  • Methodological Answer :

  • Solvent Effects : Include implicit solvent models (e.g., COSMO) in DFT to account for solvation.
  • Surface Heterogeneity : Use molecular dynamics (MD) to simulate rough or oxidized metal surfaces, which better reflect real-world conditions than idealized computational slabs .

Q. What strategies are effective for probing the biological activity of this compound, such as enzyme inhibition?

  • Methodological Answer :

  • Biochemical Assays :
  • Enzyme Inhibition : Test against target enzymes (e.g., cyclooxygenase) using spectrophotometric methods. Measure IC50_{50} values.
  • Molecular Docking : AutoDock Vina to predict binding modes. Prioritize residues interacting with the thiophene or diketone groups .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl groups on thiophene) and correlate changes with activity trends.

Data Contradiction Analysis Example

Observation : Conflicting reports on adsorption behavior (Langmuir vs. Temkin isotherm fits).
Resolution :

  • Statistical Testing : Compare R2^2 values and residual plots to identify the best-fit isotherm.
  • Surface Characterization : Use AFM or SEM to assess inhibitor layer uniformity, which affects isotherm applicability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.